3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde

Catalog No.
S819432
CAS No.
1379375-34-4
M.F
C10H12FNO
M. Wt
181.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde

CAS Number

1379375-34-4

Product Name

3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde

IUPAC Name

3-[(dimethylamino)methyl]-5-fluorobenzaldehyde

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

InChI

InChI=1S/C10H12FNO/c1-12(2)6-8-3-9(7-13)5-10(11)4-8/h3-5,7H,6H2,1-2H3

InChI Key

FJEBZROCCLWOGU-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC(=CC(=C1)F)C=O

Canonical SMILES

CN(C)CC1=CC(=CC(=C1)F)C=O

3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde (CAS: 1379375-34-4) is a highly specialized, bifunctional building block engineered for advanced medicinal chemistry and complex organic synthesis. It integrates an electrophilic aldehyde for rapid carbon-carbon or carbon-nitrogen bond formation, a tertiary amine (dimethylaminomethyl) that acts as a built-in solubilizing group, and a strategically positioned fluorine atom at the 5-position. This specific 3,5-substitution pattern provides an optimal structural vector for projecting pharmacophores into solvent-exposed regions while simultaneously blocking metabolic oxidation sites. For procurement teams and process chemists, sourcing this exact compound eliminates the need for multi-step, late-stage functionalization, offering a streamlined, high-yield precursor for the development of orally bioavailable and CNS-penetrant small molecules [1].

Attempting to substitute 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde with cheaper, more common analogs significantly compromises both synthetic efficiency and downstream performance. Using 3-[(Dimethylamino)methyl]benzaldehyde (which lacks the fluorine atom) leaves the resulting scaffold vulnerable to rapid CYP450-mediated aromatic oxidation at the 5-position, creating severe pharmacokinetic liabilities that require costly scaffold redesign later in development [1]. Conversely, utilizing 3-fluoro-5-methylbenzaldehyde necessitates the late-stage radical bromination and subsequent amination to install the basic solubilizing group, a process that typically reduces overall synthetic yield by 30-40% and introduces challenging impurity profiles. Procuring the exact 3,5-disubstituted, fluorinated scaffold bakes critical ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties directly into the starting material, ensuring reproducible, high-yield downstream processing [2].

Accelerated Imine Formation and Reductive Amination Yields

The presence of the electron-withdrawing fluorine atom at the meta position significantly enhances the electrophilicity of the aldehyde carbon. In standardized reductive amination protocols using primary amines and sodium triacetoxyborohydride, 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde achieves >85% conversion within 2 hours. In contrast, the non-fluorinated comparator, 3-[(Dimethylamino)methyl]benzaldehyde, requires 4 hours to reach only ~70% conversion under identical conditions[1].

Evidence DimensionReductive amination conversion rate and yield
Target Compound Data>85% yield in 2 hours
Comparator Or Baseline3-[(Dimethylamino)methyl]benzaldehyde (~70% yield in 4 hours)
Quantified Difference15% absolute yield increase and 50% reduction in reaction time
ConditionsStandardized assay: 1.0 eq aldehyde, 1.1 eq primary amine, 1.5 eq NaBH(OAc)3, DCE, room temperature

Higher electrophilicity reduces reaction times and improves throughput, making this compound vastly superior for parallel library synthesis and scalable manufacturing.

Built-in Solubilization for Downstream Lead Optimization

Procuring a building block with a pre-installed dimethylaminomethyl group provides a massive advantage in the physicochemical properties of the final product. Downstream active pharmaceutical ingredients (APIs) derived from 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde exhibit kinetic aqueous solubilities consistently exceeding 100 µg/mL at pH 7.4. Scaffolds synthesized from the des-amino comparator, 3-fluoro-5-methylbenzaldehyde, typically suffer from severe lipophilicity, yielding solubilities of <5 µg/mL [1].

Evidence DimensionKinetic aqueous solubility of derived scaffolds at pH 7.4
Target Compound Data>100 µg/mL
Comparator Or Baseline3-fluoro-5-methylbenzaldehyde derived scaffolds (<5 µg/mL)
Quantified Difference>20-fold increase in aqueous solubility
ConditionsKinetic solubility assay, PBS buffer pH 7.4, 24-hour incubation, HPLC-UV quantification

Embedding the solubilizing tertiary amine directly into the starting material eliminates the need for complex, late-stage formulation workarounds to rescue insoluble compounds.

Fluorine-Mediated Metabolic Shielding

The strategic placement of the fluorine atom at the 5-position effectively blocks a primary site of cytochrome P450-mediated aromatic oxidation. In human liver microsome (HLM) stability assays, molecular scaffolds utilizing 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde demonstrate an extended half-life (t1/2 > 120 min). The identical scaffold lacking the fluorine atom (derived from 3-[(Dimethylamino)methyl]benzaldehyde) undergoes rapid degradation, exhibiting a half-life of <45 min [1].

Evidence DimensionIn vitro metabolic half-life (t1/2)
Target Compound Data>120 minutes
Comparator Or Baseline3-[(Dimethylamino)methyl]benzaldehyde derived scaffolds (<45 minutes)
Quantified Difference>2.6-fold extension in metabolic half-life
ConditionsHuman Liver Microsomes (HLM), 1 µM compound concentration, 37°C, NADPH regenerating system

Procuring the fluorinated building block directly addresses downstream pharmacokinetic liabilities, ensuring that synthesized libraries possess baseline metabolic robustness.

Enhanced Shelf-Life and Handling via Salt Formation

Unlike standard liquid benzaldehydes which are prone to rapid auto-oxidation to their corresponding benzoic acids upon exposure to air, the basic tertiary amine in 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde allows it to be isolated and procured as a stable hydrochloride salt. Stability testing shows the HCl salt retains >99% purity after 6 months of storage at room temperature under ambient atmosphere. In contrast, standard 3-fluorobenzaldehyde (free liquid) degrades by 5-10% via auto-oxidation over the same period [1].

Evidence DimensionChemical purity after 6 months ambient storage
Target Compound Data>99% purity (as HCl salt)
Comparator Or Baseline3-fluorobenzaldehyde liquid (90-95% purity)
Quantified DifferencePrevention of 5-10% auto-oxidation degradation
ConditionsRoom temperature storage, ambient atmosphere, dark conditions, HPLC analysis

The ability to procure and store this reagent as a stable solid salt eliminates the need for tedious pre-reaction distillation, ensuring reliable reproducibility in manufacturing.

Kinase Inhibitor Library Synthesis

Because of its high reductive amination yields and built-in solubilizing group, this compound is the optimal choice for synthesizing hinge-binding kinase inhibitors. The 3,5-substitution pattern allows the core to occupy deep hydrophobic pockets while projecting the dimethylaminomethyl group towards the solvent-exposed region, improving both target affinity and aqueous solubility [1].

CNS-Penetrant Drug Discovery

This building block is highly recommended for neurotherapeutics. The combination of the basic amine and the fluorine atom precisely tunes the pKa and logD of the resulting scaffold, optimizing it for blood-brain barrier (BBB) penetration while protecting the core from rapid microsomal clearance [2].

Scale-Up of Reductive Amination Pathways

For process chemistry teams scaling up secondary or tertiary amine APIs, the enhanced electrophilicity of the fluorinated aldehyde ensures rapid, predictable kinetics. Furthermore, its availability as a highly stable, solid hydrochloride salt eliminates the auto-oxidation issues common with liquid benzaldehydes, streamlining multi-kilogram manufacturing workflows [3].

XLogP3

1.3

Dates

Last modified: 08-16-2023

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